1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one is a complex organic compound with the chemical formula and a molecular weight of 327.4 g/mol. This compound is classified under organoheterocyclic compounds, specifically within the piperidine derivatives category. It is notable for its structural features, including multiple nitrogen-containing rings, which may contribute to its biological activity and potential applications in medicinal chemistry.
The synthesis of 1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-6-methylpyridin-2(1H)-one with appropriate piperidine derivatives in the presence of suitable solvents and catalysts.
The synthesis may utilize techniques such as:
The molecular structure of 1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one features:
The compound's structural representation can be derived from its IUPAC name and molecular formula. The InChI key for this compound is provided for further computational analysis: InChI=1S/C19H25N3O2/c1-3-22(20)15-7-8-18(21)17(14(15)19(22)23)16(9-12(20)10-24)11(4)5/h7,9,14,21H,3,5,8,10,12H2,1-2H3
.
This compound can participate in various chemical reactions typical of nitrogen-containing heterocycles. Potential reactions include:
Reactions involving this compound may require careful control of reaction conditions (temperature, pH, and concentration) to ensure high yields and purity of products.
The mechanism of action for 1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one is not extensively documented but can be inferred based on its structural characteristics. It likely interacts with biological targets through hydrogen bonding and hydrophobic interactions due to the presence of multiple functional groups.
Research into similar compounds suggests that such structures may exhibit inhibitory effects on certain enzymes or receptors in biological systems, potentially leading to therapeutic applications.
While specific physical properties like density and boiling point are not widely reported for this compound, general observations can be made:
Key chemical properties include:
Relevant data such as melting point and flash point remain unspecified but are critical for handling and application considerations .
1-Ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one serves as a valuable intermediate in pharmaceutical research. Its derivatives may be explored for:
This compound's unique structure allows it to be a candidate for further modifications aimed at enhancing biological activity or specificity against certain targets in drug development processes .
CAS No.:
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3